molecular formula C15H14BrClO B057469 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene CAS No. 461432-23-5

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Cat. No. B057469
M. Wt: 325.63 g/mol
InChI Key: ZUNCHZBITMUSRD-UHFFFAOYSA-N
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Patent
US06515117B2

Procedure details

To a stirred solution of Et3SiH (400 mL, 2.51 mol and 5-bromo-2-chloro-4′-ethoxybenzophenone (390 g, 1.15 mol) in 900 mL of a 1:2 mixture 1,2-dichloroethane/MeCN at 10° C. was added BF3.Et2O (150 mL, 1.58 mol) at such a rate that the temperature did not exceed 20°. Caution a moderate exotherm insues during the addition. After stirring overnight at 20° C., HPLC revealed the reaction to be 90% complete. After adding an additional 40 mL Et3SiH and 15 mL of BF3.Et2O, the reaction was heated to 50° for 3 hr. (Note elevated temperatures increase formation of the Ritter reaction product N-acetyl 5-bromo-2-chloro-4′-ethoxydiphenylmethylamine). Upon cooling, the reaction was quenched with 120 g of KOH in 300 mL of H2O. After stirring 2 hr, the layers were separated. The aqueous layer was extracted 2× with CH2Cl2; the combined organic layers were washed 1× with 300 mL portions of 2M KOH, 2× with H2O containing 10% brine to aid phase separation and with brine 2× prior to drying over Na2SO4. After removal of the volatiles, the residue was recrystallized from absolute EtOH to yield 230 g of 5-bromo-2-chloro-4′-ethoxydiphenylmethane as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
1,2-dichloroethane MeCN
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N-acetyl 5-bromo-2-chloro-4′-ethoxydiphenylmethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SiH](CC)(CC)CC.[Br:8][C:9]1[CH:10]=[CH:11][C:12]([Cl:26])=[C:13]([CH:25]=1)[C:14]([C:16]1[CH:21]=[CH:20][C:19]([O:22][CH2:23][CH3:24])=[CH:18][CH:17]=1)=O.B(F)(F)F.CCOCC>ClCCCl.CC#N>[CH3:24][CH2:23][O:22][C:19]1[CH:18]=[CH:17][C:16]([CH2:14][C:13]2[CH:25]=[C:9]([Br:8])[CH:10]=[CH:11][C:12]=2[Cl:26])=[CH:21][CH:20]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH](CC)(CC)CC
Name
Quantity
390 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)C2=CC=C(C=C2)OCC)C1)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
1,2-dichloroethane MeCN
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl.CC#N
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[SiH](CC)(CC)CC
Name
Quantity
15 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
N-acetyl 5-bromo-2-chloro-4′-ethoxydiphenylmethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring overnight at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 20°
ADDITION
Type
ADDITION
Details
Caution a moderate exotherm insues during the addition
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 50° for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
increase
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 120 g of KOH in 300 mL of H2O
STIRRING
Type
STIRRING
Details
After stirring 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted 2× with CH2Cl2
WASH
Type
WASH
Details
the combined organic layers were washed 1× with 300 mL portions of 2M KOH, 2× with H2O containing 10% brine
CUSTOM
Type
CUSTOM
Details
phase separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine 2× prior to drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the volatiles
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from absolute EtOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 230 g
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.